4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
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Overview
Description
4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound that features a unique structure combining a pyrrole ring with a borabicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves multicomponent reactions. One common method is the reaction of 5-chloroacetyl-8-hydroxyquinoline, acetylacetone, and amines in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 60°C . This method is advantageous due to its short reaction time, environmentally friendly procedure, and excellent yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and borabicyclo[2.2.2]octane analogs. Examples include:
Uniqueness
The uniqueness of 4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide lies in its combination of a pyrrole ring with a borabicyclo[2.2.2]octane framework, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C9H13BNO3- |
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Molecular Weight |
194.02 g/mol |
IUPAC Name |
2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-pyrrole |
InChI |
InChI=1S/C9H13BNO3/c1-9-5-12-10(13-6-9,14-7-9)8-3-2-4-11-8/h2-4,11H,5-7H2,1H3/q-1 |
InChI Key |
FABMLAHFQPHFHU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC=CN3 |
Origin of Product |
United States |
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